Chromosome #2 Trisomy Incidence: TMBA (17.8%) vs. DMBA (29.3%) in Rat Primary Leukemia
In a large-scale analysis of 361 cases of primary leukemia induced in outbred Long-Evans and Sprague-Dawley rats, TMBA produced a significantly lower incidence of chromosome #2 trisomy (17.8%) compared with DMBA (29.3%), representing a 39% relative reduction [1]. This difference was reproducible in both sexes and was accompanied by a distinct long #2 chromosome abnormality found in 2.8% of cases. The lower trisomy rate with TMBA translates into a divergent clonal evolution profile in the resulting leukemias, making TMBA the preferred agent when experimental designs require a lower baseline of aneuploidy or a different spectrum of chromosomal endpoints [1].
| Evidence Dimension | Incidence of chromosome #2 trisomy in primary rat leukemia |
|---|---|
| Target Compound Data | TMBA: 17.8% trisomy of chromosome #2 |
| Comparator Or Baseline | DMBA: 29.3% trisomy of chromosome #2 |
| Quantified Difference | 11.5 percentage-point absolute reduction (39% relative decrease) with TMBA vs. DMBA |
| Conditions | 361 primary leukemia cases induced in outbred Long-Evans and Sprague-Dawley rats; cytogenetic analysis via quinacrine fluorescence banding |
Why This Matters
Investigators selecting between TMBA and DMBA for leukemia induction studies should account for the ~1.6-fold difference in trisomy #2 frequency, as this influences the chromosomal phenotype of derived leukemias and may affect endpoints in anti-leukemic drug screening.
- [1] Sugiyama T, Uenaka H, Ueda N, Fukuhara S, Maeda S. Reproducible chromosome changes of polycyclic hydrocarbon-induced rat leukemia: incidence and chromosome banding pattern. J Natl Cancer Inst. 1978;60(1):153-160. PMID: 415146. View Source
